n-Methyl-n-3-sulfobenzylaniline

Description

BenchChem offers high-quality n-Methyl-n-3-sulfobenzylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-n-3-sulfobenzylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6387-18-4 |

|---|---|

Molecular Formula |

C14H15NO3S |

Molecular Weight |

277.34 g/mol |

IUPAC Name |

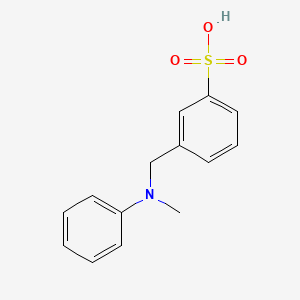

3-[(N-methylanilino)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H15NO3S/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)19(16,17)18/h2-10H,11H2,1H3,(H,16,17,18) |

InChI Key |

JIYCNHGAAQDQTN-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

CN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and molecular formula of n-Methyl-n-3-sulfobenzylaniline

[1]

Chemical Identity & Molecular Architecture[2]

N-Methyl-N-(3-sulfobenzyl)aniline is a tertiary amine featuring a hydrophobic N-methylaniline core coupled to a hydrophilic 3-sulfobenzyl moiety. This amphiphilic structure makes it a versatile building block in the synthesis of water-soluble dyes (e.g., Acid Violet 16) and potentially in oxidative coupling reagents for diagnostic systems.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 3-[(N-Methylanilino)methyl]benzenesulfonic acid |

| Common Synonyms | N-Methyl-N-(m-sulfobenzyl)aniline; MBASA; 3-(N-Methyl-N-phenylaminomethyl)benzenesulfonic acid |

| CAS Registry Number | 6387-18-4 |

| Molecular Formula | |

| Molecular Weight | 277.34 g/mol |

| SMILES | CN(CC1=CC=CC(S(=O)(=O)O)=C1)C2=CC=CC=C2 |

| InChI Key | (Predicted) BQGRVFPPZJPWPB-UHFFFAOYSA-N (Analogous to Ethyl variant) |

Structural Analysis

The molecule consists of three distinct functional domains centered around a tertiary nitrogen atom:

-

Aniline Ring: Provides the aromatic amine character essential for electrophilic substitution reactions (e.g., coupling with aldehydes).

-

Methyl Group: A small alkyl substituent that modulates the electron density on the nitrogen, enhancing nucleophilicity compared to the free amine.

-

3-Sulfobenzyl Group: Attached via a methylene bridge. The sulfonic acid group (

) at the meta position of the benzyl ring imparts high water solubility and serves as a polar anchor in dye applications.

Synthesis & Reaction Pathways[3][4][5]

The industrial synthesis of N-Methyl-N-(3-sulfobenzyl)aniline typically follows a convergent pathway involving the alkylation of N-methylaniline with a sulfonated benzyl halide derivative.

Synthesis Protocol

Step 1: Chloromethylation of Benzenesulfonic Acid Benzenesulfonic acid is reacted with formaldehyde and hydrochloric acid (or chlorosulfonic acid pathways) to yield 3-(chloromethyl)benzenesulfonic acid . The sulfonic acid group directs the incoming chloromethyl group to the meta position.

Step 2: N-Alkylation The 3-(chloromethyl)benzenesulfonic acid (often as a sodium salt) is reacted with N-methylaniline under basic conditions to neutralize the HCl byproduct and drive the nucleophilic substitution.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway:

Caption: Convergent synthesis of N-Methyl-N-(3-sulfobenzyl)aniline via chloromethylation and amine alkylation.

Physicochemical Properties[3][4][6]

Understanding the physicochemical behavior of this compound is crucial for its isolation and application in aqueous media.

| Property | Value / Description | Note |

| Physical State | Solid (Powder) | Often isolated as a sodium salt or zwitterion. |

| Solubility | High in Water | Due to the hydrophilic sulfonate group. |

| Acidity (pKa) | ~ -2 (Sulfonic acid)~ 4-5 (Aniline N) | Exists as a zwitterion in neutral pH. |

| Reactivity | Nucleophilic at Para-position | The aniline ring is activated, allowing coupling with diazonium salts or carbonyls. |

| Stability | Stable under ambient conditions | Hygroscopic; store in desiccated environment. |

Applications in R&D and Industry

Triphenylmethane Dye Synthesis

The primary application of N-Methyl-N-(3-sulfobenzyl)aniline is as a precursor for Acid Dyes , specifically the Acid Violet series (e.g., Acid Violet 16).

-

Mechanism: The activated para-position of the aniline ring condenses with benzaldehyde derivatives (e.g., 4-dimethylaminobenzaldehyde or Michler's ketone analogs) to form the leuco base, which is subsequently oxidized to the chromophore.

-

Significance: The sulfobenzyl group ensures the final dye is water-soluble and has affinity for protein fibers (wool, silk) or polyamides.

Diagnostic Reagents (Potential)

While the N-Ethyl analog (EBASA) and N-(3-sulfopropyl) analogs (TOOS, TOPS) are more common in clinical diagnostics (Trinder's reagents), the N-Methyl variant possesses similar electrochemical properties. It can serve as a coupling component in the peroxidase-catalyzed oxidative coupling of 4-aminoantipyrine (4-AAP) to form colored quinoneimine dyes for the detection of hydrogen peroxide.

Dye Synthesis Workflow

The diagram below depicts the role of the compound in synthesizing Acid Violet 16.

Caption: Synthesis of Acid Violet 16 using N-Methyl-N-(3-sulfobenzyl)aniline as a key intermediate.

References

An In-Depth Technical Guide to N-Substituted-N-(3-sulfobenzyl)aniline Derivatives for Advanced Research

Abstract

This technical guide provides a comprehensive overview of N-substituted-N-(3-sulfobenzyl)aniline derivatives, with a primary focus on the well-documented N-ethyl analog and a scientifically-grounded exploration of the requested N-methyl variant. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on chemical identification, physicochemical properties, synthesis protocols, and potential applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging these compounds in dye manufacturing, medicinal chemistry, and organic synthesis.

Introduction and Compound Identification

The query for "n-Methyl-n-3-sulfobenzylaniline" leads to a notable observation in chemical databases and literature: its N-ethyl counterpart is significantly more prevalent and well-documented. The principles of synthesis, chemical properties, and potential applications are largely translatable between these two close analogs. Therefore, this guide will center on the established data for the N-ethyl derivative as a robust framework, while providing expert extrapolation for the N-methyl derivative.

The core structure is an aniline with a benzyl group attached to the nitrogen, where the benzyl ring is substituted with a sulfonic acid group at the meta (3-) position. The nitrogen is further substituted with a small alkyl group (ethyl or methyl).

Focus Compound: N-Ethyl-N-(3-sulfobenzyl)aniline

This compound is the most commonly referenced derivative in commercial and patent literature.

-

Systematic IUPAC Name: 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid[1]

-

Molecular Weight: 291.37 g/mol [2]

Table 1: Common Synonyms and Identifiers for N-Ethyl-N-(3-sulfobenzyl)aniline

| Synonym | Source |

| 3-((Ethylphenylamino)methyl)benzenesulfonic acid | PubChem, Sigma-Aldrich[1] |

| N-ETHYL-N-(3-SULFOBENZYL)ANILINE | PubChem[1] |

| EBASA | Echemi[2] |

| alpha-(N-Ethylanilino)-m-toluenesulfonic acid | PubChem[1] |

| Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]- | Echemi[2] |

| UNII-9CA7X98HXU | Echemi[2] |

Target Compound: n-Methyl-n-3-sulfobenzylaniline

While a specific CAS number is not readily found for this compound, its structure and properties can be confidently predicted.

-

Predicted Systematic IUPAC Name: 3-((Methyl(phenyl)amino)methyl)benzenesulfonic acid

-

Predicted Molecular Formula: C₁₄H₁₅NO₃S

-

Predicted Molecular Weight: 277.34 g/mol

The absence of a dedicated CAS number suggests it is less common commercially but can be synthesized for specific research needs.

Physicochemical Properties

The properties of the N-ethyl analog are summarized below. The N-methyl analog is expected to have slightly different values, primarily a lower molecular weight and potentially increased water solubility due to the smaller alkyl group.

Table 2: Physicochemical Data for N-Ethyl-N-(3-sulfobenzyl)aniline (CAS: 101-11-1)

| Property | Value | Source |

| Physical Form | White Solid | Sigma-Aldrich |

| Molecular Weight | 291.37 g/mol | Echemi[2] |

| XLogP3 | 3.0 | Echemi[2] |

| Density | 1.3 ± 0.1 g/cm³ | Echemi[2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Sigma-Aldrich |

The sulfonic acid moiety imparts acidic properties and increases the polarity of the molecule, influencing its solubility and handling requirements.

Synthesis Protocols and Mechanistic Insights

The synthesis of these compounds is critical for their application. Patent literature provides a robust, scalable method for the N-ethyl analog, which serves as an excellent template for synthesizing the N-methyl version.

Patented Synthesis of N-Ethyl-N-(3-sulfobenzyl)aniline

A common industrial method involves the direct sulfonation of N-ethyl-N-benzylaniline using fuming sulfuric acid (oleum).[3]

Protocol 1: Direct Sulfonation of N-Ethyl-N-benzylaniline [3]

-

Reaction Setup: Charge a suitable reaction vessel with N-ethyl-N-benzylaniline.

-

Sulfonation: While maintaining the temperature between 72°C and 78°C, begin the dropwise addition of 20-30% fuming sulfuric acid.

-

Expert Insight: The temperature control is critical. Lower temperatures result in incomplete reaction, while excessively high temperatures (above 95°C) can lead to side reactions and product degradation. The fuming sulfuric acid provides a high concentration of SO₃, the active electrophile for sulfonation.

-

-

Reagent Stoichiometry: The weight ratio of N-ethyl-N-benzylaniline to SO₃ in the oleum should be approximately 1:(0.36-0.45). This ensures efficient sulfonation without excessive use of the hazardous reagent.

-

Reaction Time: The addition is typically carried out over 1.5 to 2 hours.

-

Curing: After addition is complete, the reaction mixture is held at temperature for an additional 0.5 to 1.0 hour to ensure the reaction goes to completion.

-

Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly and carefully dilute the mixture into water. This step is highly exothermic and requires caution. c. The product precipitates out of the aqueous acidic solution as the concentration of sulfuric acid reaches 18-28%. d. The solid product is isolated by centrifugation or filtration, washed with water, and dried.

-

Trustworthiness: This precipitation method is an efficient purification step, reducing the need for complex chromatographic separation and minimizing waste streams. The acidic filtrate can potentially be recovered and reused.[3]

-

Caption: Industrial synthesis workflow for N-Ethyl-N-(3-sulfobenzyl)aniline.

Proposed Synthesis of n-Methyl-n-3-sulfobenzylaniline

To obtain the target N-methyl analog, the logical precursor is N-methyl-N-benzylaniline.[4] The synthesis would proceed in two main stages: N-alkylation followed by sulfonation.

Stage 1: Synthesis of N-Methyl-N-benzylaniline

The precursor, N-methylaniline, is commercially available.[5] The benzylation of N-methylaniline can be achieved via standard nucleophilic substitution.

Caption: Proposed reaction scheme for the synthesis of the key intermediate.

Protocol 2: N-Benzylation of N-Methylaniline

-

Reaction Setup: In a reaction vessel, dissolve N-methylaniline and a mild base (e.g., sodium carbonate) in a suitable polar aprotic solvent like acetonitrile.

-

Reagent Addition: Add benzyl chloride dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Expert Insight: The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

-

-

Workup: After cooling, filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure N-methyl-N-benzylaniline.[4]

Stage 2: Sulfonation of N-Methyl-N-benzylaniline

The purified intermediate from Stage 1 can now be sulfonated using the same procedure as its ethyl analog.

Protocol 3: Direct Sulfonation of N-Methyl-N-benzylaniline

-

Follow Protocol 1, substituting N-ethyl-N-benzylaniline with the N-methyl-N-benzylaniline synthesized in Stage 1.

-

The reaction parameters (temperature, time, stoichiometry) are expected to be highly similar due to the minor electronic and steric difference between a methyl and an ethyl group.

-

The workup and isolation procedure will be identical, yielding the final product: n-Methyl-n-3-sulfobenzylaniline .

Applications in Research and Drug Development

While primarily documented as an intermediate for dyes, the structural motifs within this class of molecules are highly relevant to modern drug discovery.[3]

Intermediate for Dyes and Pigments

The primary documented use is as a "matching stain midbody" in the synthesis of high-grade dyestuffs.[3] The sulfonic acid group provides water solubility, a key feature for many textile dyes, while the tertiary amine is a common component in developing chromophores.

Scaffolding in Medicinal Chemistry

The N-substituted-N-(sulfobenzyl)aniline scaffold contains several features of interest to medicinal chemists:

-

The Sulfonamide/Sulfonic Acid Moiety: The sulfonamide group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anticancer agents.[6][7] While this molecule contains a sulfonic acid, it can be a synthetic precursor to sulfonamides. The sulfonic acid group itself can act as a bioisostere for a carboxylic acid or phosphate group, improving solubility and pharmacokinetic properties.[8]

-

The Tertiary Amine: This functional group is common in active pharmaceutical ingredients (APIs), often serving as a basic center that can be protonated at physiological pH, which is crucial for receptor binding and solubility.

-

Modulation by the N-Alkyl Group (Methyl vs. Ethyl): The choice of a methyl group is a common strategy in drug design.[9] It can influence the molecule's conformation, metabolic stability, and binding affinity to its target. Substituting a methyl for an ethyl group can fine-tune the lipophilicity and steric profile of a lead compound during optimization.[9]

Analytical Standards and Reagents

Given its defined structure, a well-characterized sample of n-Methyl-n-3-sulfobenzylaniline could serve as an analytical standard for chromatographic method development (e.g., HPLC, GC-MS) in environmental or metabolic studies.[10][11] The sulfonic acid group makes it suitable for analysis by techniques like ion-pair chromatography.

Proposed Analytical Methodologies

Characterization and quantification of these compounds require robust analytical methods.

Table 3: Recommended Analytical Techniques

| Technique | Protocol Outline & Justification |

| HPLC with UV Detection | Column: C18 reversed-phase. Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile. Detection: UV, likely around 254 nm. Justification: This is a standard, reliable method for analyzing aromatic compounds. The sulfonic acid necessitates an acidic mobile phase to ensure consistent protonation and good peak shape.[11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization: The sulfonic acid group is non-volatile and requires derivatization (e.g., methylation or silylation) to convert it into a less polar, more volatile ester.[10] Analysis: The derivatized sample can be analyzed on a standard non-polar GC column (e.g., DB-5ms). Justification: GC-MS provides excellent separation and structural confirmation through mass fragmentation patterns, which is ideal for confirming the identity of a newly synthesized compound.[11] |

| Nuclear Magnetic Resonance (NMR) | Solvent: DMSO-d₆ or D₂O. Analysis: ¹H and ¹³C NMR will provide definitive structural elucidation, confirming the connectivity of the methyl, phenyl, and sulfobenzyl groups. |

Conclusion

While "n-Methyl-n-3-sulfobenzylaniline" is not a commonly cataloged chemical, its synthesis and properties can be confidently extrapolated from its well-documented N-ethyl analog (CAS: 101-11-1). The synthetic pathway, involving the sulfonation of N-alkyl-N-benzylaniline, is a robust and scalable process. Beyond its established role in the dye industry, the molecular architecture of this compound presents intriguing possibilities for medicinal chemistry, where the interplay of the sulfonic acid, tertiary amine, and N-alkyl substituents can be exploited in rational drug design. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and explore the potential of this versatile chemical scaffold.

References

-

PubChem. (n.d.). 3-((Ethylphenylamino)methyl)benzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chembase.cn. (2025). 4-methyl-N-sulfinylaniline. Retrieved from [Link]

- Google Patents. (2012). CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.

- Google Patents. (2016). CN105348150A - Clean production process for N-ethly-N-(3'-sulfoacid) benzyl aniline.

-

PubChem. (n.d.). N-Ethyl-N-(3-sulfobenzyl)sulfanilic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details. Retrieved from [Link]

-

Yufeng. (n.d.). N-Methylaniline CAS 100-61-8. Retrieved from [Link]

-

MSPL. (n.d.). N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. Retrieved from [Link]

- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.

- Akazome, G., et al. (1970). Synthesis of n-methylaniline. U.S.

-

FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]

- Zhang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 1-8.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Sulfinylaniline. Retrieved from [Link]

- Wang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1097-1105.

- Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758.

- Sayed, G. H. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(7), 1099-1131.

Sources

- 1. 3-((Ethylphenylamino)methyl)benzenesulfonic acid | C15H17NO3S | CID 66858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline - Google Patents [patents.google.com]

- 4. N-METHYL-N-BENZYLANILINE | 614-30-2 [chemicalbook.com]

- 5. CAS 100-61-8N, Methylaniline Manufacturer [yufenggp.com]

- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

role of n-Methyl-n-3-sulfobenzylaniline in Trinder's reaction

Topic: The Role of N-Methyl-N-(3-sulfobenzyl)aniline in Trinder's Reaction Type: In-Depth Technical Guide Audience: Researchers, Application Scientists, and Assay Developers

Executive Summary

The evolution of enzymatic colorimetric assays has been defined by the transition from traditional phenol-based couplers to highly soluble, sensitive sulfonated aniline derivatives. N-Methyl-N-(3-sulfobenzyl)aniline represents a critical class of "New Trinder's Reagents" (NTRs). Unlike early reagents that suffered from low water solubility and narrow pH tolerance, this molecule integrates a hydrophilic sulfobenzyl moiety with an electron-donating N-methyl group .

This guide dissects the physicochemical properties, reaction kinetics, and experimental deployment of N-Methyl-N-(3-sulfobenzyl)aniline. It serves as a blueprint for optimizing high-throughput clinical chemistry assays (e.g., glucose, cholesterol, creatinine) where sensitivity and reagent stability are non-negotiable.

Part 1: Structural Anatomy & Mechanistic Function

To understand the utility of N-Methyl-N-(3-sulfobenzyl)aniline, one must analyze its functional groups. It functions as the hydrogen donor (coupler) in the oxidative coupling reaction.

The Chemical Architecture

The molecule is engineered for two primary functions: Solubility and Electrophilic Susceptibility .

| Functional Group | Chemical Role | Impact on Assay Performance |

| Aniline Core | Primary chromophore precursor. | Determines the base |

| N-Methyl Group | Electron-donating group (EDG). | Increases electron density on the ring, facilitating rapid attack by the phenoxy radical (from 4-AAP). |

| 3-Sulfobenzyl Group | Hydrophilic anchor & Steric modulator. | Crucial: Provides high water solubility at neutral pH (unlike unsubstituted anilines). The benzyl ring adds steric bulk, potentially stabilizing the radical intermediate. |

The Reaction Mechanism (The Trinder Cascade)

The core reaction is a peroxidase-coupled oxidative coupling.

-

Analyte Oxidation: The target analyte (e.g., Glucose) is oxidized by a specific oxidase, generating hydrogen peroxide (

).[1] -

Peroxidase Activation: Horseradish Peroxidase (POD) reduces

, forming the high-oxidation state Compound I. -

Radical Formation: POD oxidizes 4-Aminoantipyrine (4-AAP) and N-Methyl-N-(3-sulfobenzyl)aniline to their respective free radicals.

-

Coupling: These radicals undergo electrophilic aromatic substitution to form a stable, colored Quinoneimine Dye .

Figure 1: The oxidative cascade utilizing N-Methyl-N-(3-sulfobenzyl)aniline as the coupling substrate.

Part 2: Comparative Advantage

Why choose N-Methyl-N-(3-sulfobenzyl)aniline over traditional Phenol or other NTRs like TOOS?

-

Solubility vs. Phenol: Phenol requires caustic solubilization or organic cosolvents. The sulfobenzyl group ensures this reagent dissolves instantly in aqueous buffers (pH 5.5–8.0).

-

Sensitivity: The molar absorptivity (

) of the dye formed with aniline derivatives is typically 2–4 times higher than phenol-based dyes, allowing for the detection of micro-molar analyte concentrations. -

Stability vs. TOOS: While TOOS (sulfopropyl derivative) is common, the sulfobenzyl group provides a different steric profile. This can offer superior resistance to spontaneous auto-oxidation in liquid reagents, extending shelf-life.

Part 3: Experimental Protocol (Self-Validating)

This protocol outlines the validation of N-Methyl-N-(3-sulfobenzyl)aniline in a generic

Reagent Preparation

-

Buffer (Stock A): 100 mM Phosphate Buffer, pH 7.4.

-

Chromogen Mix (Stock B):

-

0.5 mM 4-Aminoantipyrine (4-AAP).

-

1.0 mM N-Methyl-N-(3-sulfobenzyl)aniline.

-

Note: The aniline is kept in slight excess to ensure pseudo-first-order kinetics regarding 4-AAP.

-

-

Enzyme Solution (Stock C): Horseradish Peroxidase (POD) at 5 U/mL in Buffer A.

-

Standard: Hydrogen Peroxide (

) standards (0 – 100

Assay Workflow

-

Blanking: Pipette 200

of Stock B + 50 -

Reaction: Add 50

of Sample/Standard. -

Incubation: Incubate at 37°C for 5–10 minutes (endpoint) or measure kinetically.

-

Measurement: Record final Absorbance (

). -

Calculation:

.

Validation Criteria (Self-Check)

-

Linearity:

for the standard curve. -

Blank Absorbance: Must be

OD. High blank indicates reagent auto-oxidation. -

Color: The solution should remain clear/colorless until the sample is added. A pink tint indicates contamination or instability.

Figure 2: Step-by-step workflow for assay validation.

Part 4: Troubleshooting & Interference Mitigation

Even high-performance reagents face interference.

| Issue | Mechanistic Cause | Corrective Action |

| Non-Linearity at High Conc. | Substrate depletion (Hook Effect) or Oxygen limitation. | Dilute sample or increase [Reagent] to 2.0 mM. Ensure adequate dissolved oxygen. |

| Negative Interference | Reducing agents (Ascorbic Acid, Bilirubin) reduce the radical intermediate back to the colorless form. | Add Ascorbate Oxidase to the buffer. Use ferrocyanide as a radical mediator. |

| High Background (Blank) | Spontaneous oxidation of the N-Methyl-N-(3-sulfobenzyl)aniline. | Store stock solutions in opaque containers at 4°C. Add EDTA to chelate trace metal catalysts. |

| Precipitation | Ionic strength too high or pH < 5.0 (protonation of sulfonate). | Maintain pH 6.0–8.0. Ensure sulfonate group is fully ionized. |

Part 5: References

-

Trinder, P. (1969).[1][2] "Determination of blood glucose using an oxidase-peroxidase system with a non-carcinogenic chromogen."[1] Journal of Clinical Pathology. Link

-

Fossati, P., et al. (1980). "Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymatic assay of uric acid in serum and urine." Clinical Chemistry. Link

-

Bader, H., et al. (1988). "Spectrophotometric determination of oxidants using the N,N-diethyl-p-phenylenediamine/iodide system." Water Research. (Foundational chemistry for substituted anilines).

-

Allinno (SeeBio). (2024). "Mechanism of the Trinder Reaction and New Trinder's Reagents." Technical Whitepaper. Link

-

ChemicalBook. (2025).[3] "N-Ethyl-N-(3-sulfobenzyl)aniline Properties (Analogue Reference)." Chemical Data. Link

Sources

Physicochemical Characterization of n-Methyl-n-3-sulfobenzylaniline

An in-depth technical guide has been requested on the molar mass and purity standards for n-Methyl-n-3-sulfobenzylaniline, targeted at researchers, scientists, and drug development professionals. Due to the highly specific and likely non-commercial nature of this compound, publicly available information regarding established purity standards and detailed analytical protocols is scarce.

n-Methyl-n-3-sulfobenzylaniline is a substituted aniline derivative. Its chemical structure consists of an aniline core where the nitrogen atom is substituted with both a methyl group and a 3-sulfobenzyl group.

Chemical Structure:

The systematic name for this compound is 3-((methyl(phenyl)amino)methyl)benzenesulfonic acid. Based on this, the molecular formula can be determined as C₁₄H₁₅NO₃S.

Molar Mass:

The molar mass is calculated from the atomic masses of its constituent elements:

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Nitrogen (N): 14.007 g/mol

-

Oxygen (O): 15.999 g/mol

-

Sulfur (S): 32.06 g/mol

Molar Mass = (14 * 12.011) + (15 * 1.008) + (1 * 14.007) + (3 * 15.999) + (1 * 32.06) = 277.34 g/mol

Table 1: Physicochemical Properties of n-Methyl-n-3-sulfobenzylaniline

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₃S |

| Molar Mass | 277.34 g/mol |

| IUPAC Name | 3-((methyl(phenyl)amino)methyl)benzenesulfonic acid |

Framework for Establishing Purity Standards

In the absence of dedicated pharmacopeial monographs for n-Methyl-n-3-sulfobenzylaniline, a risk-based approach guided by the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) is essential. The intended use of the compound is the primary determinant of the required purity level.

Diagram 1: Workflow for Purity Standard Development

Caption: A logical workflow for establishing purity standards for a new chemical entity.

Analytical Methodologies for Purity Assessment

A multi-tiered analytical approach is required to comprehensively assess the purity of n-Methyl-n-3-sulfobenzylaniline and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination of non-volatile organic molecules. A reverse-phase HPLC (RP-HPLC) method would be the primary choice.

Protocol: RP-HPLC Method Development for n-Methyl-n-3-sulfobenzylaniline

-

Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) due to the non-polar nature of the benzene rings.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier will suppress the ionization of the sulfonic acid group, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: A gradient elution is necessary to separate the main compound from potential impurities with different polarities.

-

Initial Gradient: 95% A / 5% B, hold for 2 minutes.

-

Linear Gradient: Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Detection: A UV-Vis detector is suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a spectral library of the main compound and its impurities. The aromatic rings should provide strong chromophores, likely in the 254 nm range.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Coupling the HPLC system to a mass spectrometer (LC-MS) is crucial for the identification of unknown impurities.

Protocol: Impurity Identification by LC-MS

-

Ionization Source: Electrospray ionization (ESI) is suitable for this molecule, likely in both positive and negative ion modes to ensure detection of a wide range of potential impurities.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to obtain accurate mass measurements of the parent ion and its fragments.

-

Fragmentation Analysis (MS/MS): Perform MS/MS on the primary peak to confirm its identity by comparing the fragmentation pattern with the expected structure of n-Methyl-n-3-sulfobenzylaniline. Isolate and fragment impurity peaks to elucidate their structures.

Diagram 2: Analytical Workflow for Purity and Impurity Identification

Caption: An integrated analytical workflow for purity quantification and impurity identification.

Titrimetric Analysis

The presence of the sulfonic acid group allows for purity assessment via acid-base titration.

Protocol: Acid-Base Titration

-

Sample Preparation: Accurately weigh a sample of n-Methyl-n-3-sulfobenzylaniline and dissolve it in a suitable solvent, such as a mixture of water and alcohol.

-

Titrant: Use a standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

-

Indicator: A potentiometric endpoint determination is preferred for accuracy. Alternatively, a colorimetric indicator like phenolphthalein can be used.

-

Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point. This method provides an assay value for the acidic functional group.

Impurity Profiling

Potential impurities in n-Methyl-n-3-sulfobenzylaniline would likely arise from the synthetic route. A common synthesis would involve the reaction of N-methylaniline with 3-(chloromethyl)benzenesulfonic acid or a related precursor.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted N-methylaniline or 3-(chloromethyl)benzenesulfonic acid.

-

By-products: Di-substituted products or products from side reactions.

-

Degradation Products: The compound may be susceptible to oxidation or other degradation pathways depending on storage conditions.

Conclusion

While specific, pre-existing purity standards for n-Methyl-n-3-sulfobenzylaniline are not readily found in the public domain, a robust and scientifically defensible quality control framework can be established. This involves accurate determination of its physicochemical properties, particularly its molar mass of 277.34 g/mol , and the development of validated analytical methods. A combination of RP-HPLC for purity quantification, LC-MS for impurity identification, and titrimetry for assay provides a comprehensive characterization of this compound, ensuring its suitability for research and development applications.

References

-

International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH. URL: [Link]

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. Source: USP. URL: [Link]

-

PubChem. National Center for Biotechnology Information. Source: PubChem. URL: [Link] (Used for general principles of chemical characterization and as a database for chemical properties).

redox potential of n-Methyl-n-3-sulfobenzylaniline chromogens

An In-Depth Technical Guide to the Redox Potential of N-Methyl-n-3-sulfobenzylaniline and Related Chromogens

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the redox potential of N-Methyl-n-3-sulfobenzylaniline and analogous chromogenic substrates. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in enzymatic assays and require a deep understanding of their electrochemical properties to optimize assay performance.

Introduction: The Role of Aniline-Based Chromogens in Modern Diagnostics

N-Methyl-n-3-sulfobenzylaniline belongs to a class of advanced chromogenic substrates, often referred to as "new Trinder's reagents."[1] These water-soluble aniline derivatives are pivotal in the development of sensitive and stable colorimetric assays for a wide range of analytes in clinical chemistry and diagnostics.[1] Their primary application lies in enzyme-linked assays where the concentration of an analyte is correlated with the production of hydrogen peroxide (H₂O₂). This H₂O₂ then serves as the oxidizing agent for the chromogen in a reaction catalyzed by horseradish peroxidase (HRP), yielding a intensely colored product.

The efficiency of this color-forming reaction is intrinsically linked to the electrochemical properties of the aniline chromogen, specifically its redox potential . A thorough understanding and precise measurement of this parameter are, therefore, not merely academic exercises but crucial steps in the rational design and validation of robust diagnostic assays.

Theoretical Framework: Redox Potential and its Significance

What is Redox Potential?

Redox potential (E¹/₂) is a measure of a chemical species' tendency to acquire electrons and thereby be reduced. Conversely, a lower or more negative redox potential indicates a greater tendency to lose electrons and be oxidized. In the context of chromogenic assays, the aniline derivative acts as an electron donor. Its oxidation potential dictates the thermodynamic feasibility and kinetics of the electron transfer to the activated HRP enzyme complex.

The Trinder Reaction: A Redox-Driven Colorimetric System

The quintessential application for these chromogens is the Trinder reaction, first described in 1969.[1] This reaction is the cornerstone of many enzymatic assays for analytes like glucose, cholesterol, and uric acid.[1][2] The general mechanism involves two coupled enzymatic steps:

-

Analyte-Specific Oxidation: An oxidase enzyme (e.g., glucose oxidase) catalyzes the oxidation of the target analyte, producing H₂O₂ as a byproduct.

-

Peroxidase-Catalyzed Chromogenic Reaction: HRP utilizes the generated H₂O₂ to oxidize the aniline chromogen, which then couples with another molecule (typically 4-aminoantipyrine, 4-AAP) to form a stable, colored quinoneimine dye.[1][2]

The intensity of the resulting color is directly proportional to the initial analyte concentration.[1]

Caption: Generalized workflow of the Trinder reaction.

Influence of Molecular Structure on Redox Potential

The redox potential of an aniline derivative is not a fixed value but is heavily influenced by the nature and position of substituents on the aromatic ring. This relationship provides a powerful tool for tuning the reactivity of a chromogen.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅), and alkoxy (-OCH₃) groups increase the electron density on the aniline ring. This makes the molecule easier to oxidize, thereby lowering its redox potential.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and sulfonate (-SO₃H) decrease the electron density on the ring. This makes the molecule more difficult to oxidize, thus increasing its redox potential.[3]

For N-Methyl-n-3-sulfobenzylaniline, the key substituents are:

-

N-methyl and N-benzyl groups: These are weakly electron-donating and contribute to the overall ease of oxidation.

-

3'-sulfo group on the benzyl ring: This is a strong electron-withdrawing group. However, its position on the benzyl ring, rather than directly on the aniline ring, mitigates its effect on the redox potential of the aniline nitrogen. Its primary role is to confer high water solubility, a key feature of "new Trinder's reagents".[1]

The interplay of these groups determines the final redox potential and, consequently, the chromogen's performance characteristics, such as reaction kinetics and sensitivity.[4]

| Substituent Type on Aniline Ring | Effect on Electron Density | Impact on Redox Potential (E¹/₂) | Ease of Oxidation |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Decreases | Easier |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreases | Increases | Harder |

| Caption: Effect of substituents on the redox potential of aniline derivatives. |

Experimental Determination of Redox Potential: A Practical Workflow

Cyclic Voltammetry (CV) is the premier electrochemical technique for determining the redox potential of organic molecules like aniline chromogens.[5][6] It provides a wealth of information about the thermodynamics and kinetics of electron transfer processes.[7]

Principle of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is ramped linearly versus time.[6] When the potential reaches a set value, the sweep is reversed. This cycle can be repeated multiple times. The current at the working electrode is plotted versus the applied potential to generate a cyclic voltammogram, which provides a characteristic "duck-shaped" plot for reversible redox events.[5]

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.

Step-by-Step Experimental Protocol

This protocol provides a robust, self-validating framework for determining the oxidation potential of an N-substituted aniline chromogen.

3.2.1 Materials and Reagents

-

Analyte: N-Methyl-n-3-sulfobenzylaniline (or analogous chromogen)

-

Solvent: Acetonitrile (or other suitable aprotic solvent, HPLC grade)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

-

Reference Compound: Ferrocene (for internal calibration)

-

Electrodes:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

-

GCE Polishing Kit: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads

3.2.2 Instrumentation

-

Potentiostat/Galvanostat with corresponding software

-

Electrochemical cell (typically 5-10 mL volume)

-

Inert gas supply (Argon or Nitrogen) with a purging tube

3.2.3 Procedure

-

Electrode Preparation (Critical for Reproducibility):

-

Polish the glassy carbon working electrode surface to a mirror finish using progressively finer alumina slurries.

-

Rinse the electrode thoroughly with deionized water, then with the chosen solvent (acetonitrile).

-

Sonication in the solvent for 2-3 minutes can help remove any residual polishing material.

-

Dry the electrode under a gentle stream of inert gas.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (Bu₄NPF₆) in the solvent. This is your blank solution.

-

Prepare a stock solution of the aniline chromogen (e.g., 10 mM) in the electrolyte solution.

-

Prepare a stock solution of ferrocene (e.g., 10 mM) in the electrolyte solution.

-

-

Electrochemical Cell Assembly:

-

Assemble the three electrodes in the electrochemical cell containing the blank electrolyte solution.

-

Ensure the tip of the reference electrode is close to the working electrode surface.

-

Purge the solution with inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.

-

-

Running the Background Scan:

-

Perform a cyclic voltammogram on the blank electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

-

Typical CV Parameters:

-

Start Potential: 0 V

-

Vertex Potential 1 (Upper): +1.5 V (adjust as needed)

-

Vertex Potential 2 (Lower): 0 V

-

Scan Rate: 100 mV/s

-

Number of Cycles: 3

-

-

-

Running the Analyte Scan:

-

Add a known concentration of the aniline chromogen to the cell (final concentration typically 1-2 mM).

-

Allow the solution to mix and purge with inert gas for another 2-3 minutes.

-

Run the CV using the same parameters as the background scan. An oxidation peak (anodic peak, Ipa) should be visible on the forward scan.

-

-

Internal Calibration:

-

Add a known concentration of ferrocene to the same cell.

-

Run the CV again. A reversible redox wave for the Ferrocene/Ferrocenium (Fc/Fc⁺) couple should appear. The standard potential for Fc/Fc⁺ is a well-established reference point.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) for the aniline chromogen.

-

Determine the half-wave potential (E¹/₂) for the ferrocene couple, calculated as (Epa + Epc)/2.

-

Report the oxidation potential of the aniline chromogen relative to the Fc/Fc⁺ couple. This minimizes variability arising from the reference electrode.

-

Interpreting the Results and Practical Implications

The primary data point from the CV experiment is the oxidation potential (Epa or E¹/₂). For aniline derivatives, the oxidation is often an irreversible or quasi-reversible process, so the anodic peak potential (Epa) is typically reported.[8][9]

-

Low Oxidation Potential: A chromogen with a lower Epa will be oxidized more readily.

-

Pros: This can lead to higher sensitivity and faster reaction kinetics in an HRP-based assay, as the electron transfer from the chromogen to the HRP intermediate is more favorable.[4]

-

Cons: It may also lead to lower stability and a higher background signal due to non-enzymatic oxidation (autoxidation).

-

-

High Oxidation Potential: A chromogen with a higher Epa is more difficult to oxidize.

-

Pros: This generally results in greater stability and lower background noise.

-

Cons: The assay may be less sensitive, or require a higher concentration of HRP or longer incubation times to achieve the desired signal.

-

The choice of chromogen is, therefore, a trade-off between sensitivity and stability. By characterizing a series of candidate chromogens with varying substituents, developers can select the optimal compound that provides the best balance for a specific application. The sulfonate group on N-Methyl-n-3-sulfobenzylaniline, for instance, is a strategic choice to enhance water solubility and stability without drastically increasing the redox potential of the aniline core.

Conclusion: The Centrality of Redox Potential in Assay Development

The redox potential of N-Methyl-n-3-sulfobenzylaniline and related chromogens is a fundamental parameter that governs their utility in diagnostic assays. It is not merely a physical constant but a tunable property that can be rationally engineered through synthetic chemistry to achieve desired performance characteristics. The systematic determination of this value using cyclic voltammetry provides a quantitative basis for chromogen selection, enabling the development of more sensitive, stable, and reliable diagnostic tools. This guide provides the theoretical foundation and a practical, field-proven workflow to empower researchers and developers in this critical aspect of assay design.

References

- New Trinder's Reagent | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD.

- Aqueous oxidation potentials (298 K, V relative to NHE) for substituted anilinesa.

- Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.

- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.

- Trinder glucose activity test. Wikipedia.

- Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. OSTI.gov.

- Enzyme Kinetics of Horseradish Peroxidase. CH454 Physical Chemistry Lab #1 Introduction.

- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC.

- Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.

- Mechanisms of interference of p-diphenols with the Trinder reaction. PubMed.

- Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts.

- Serum Glucose- Trinder Method. Medicine LibreTexts.

- Reactivity of horseradish peroxidase compound II toward substrates: kinetic evidence for a two-step mechanism. PubMed.

- HRP Redox Reaction Driven TMB Color Development.

- Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide. PMC.

- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

- Lab 1: Cyclic Voltammetry. Chemistry LibreTexts.

- A Practical Beginner's Guide to Cyclic Voltammetry.

Sources

- 1. New Trinder's Reagent | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]

- 2. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemed.site [stemed.site]

- 5. ossila.com [ossila.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. osti.gov [osti.gov]

Methodological & Application

Application Note: Preparation and Optimization of N-Methyl-N-(3-sulfobenzyl)aniline (MSBA) Stock Solutions

Abstract

This guide details the preparation, validation, and storage of N-Methyl-N-(3-sulfobenzyl)aniline (MSBA) stock solutions.[1][2] MSBA is a highly water-soluble aniline derivative belonging to the "New Trinder's Reagents" family. It is utilized as a hydrogen donor in peroxidase-coupled enzymatic assays (e.g., glucose, cholesterol, uric acid) to form a stable quinoneimine dye in the presence of 4-Aminoantipyrine (4-AAP).[1][2] This protocol ensures maximal stability and spectral reproducibility.[1]

Introduction & Chemical Basis[1][3][4][5]

The Role of MSBA in Oxidative Coupling

Traditional Trinder's reagents used phenol, which suffers from low sensitivity and volatility.[1] MSBA incorporates a sulfonic acid group (sulfobenzyl), rendering the molecule highly soluble in aqueous buffers at neutral pH and reducing non-specific binding.[1]

In the presence of Hydrogen Peroxide (

Reaction Mechanism

The peroxidase enzyme transfers electrons from the MSBA/4-AAP pair to reduce hydrogen peroxide to water.

Figure 1: The enzymatic cascade utilizing MSBA as a chromogen substrate.[2]

Material Specifications

Before preparation, verify the chemical form of your MSBA.[1] It is most commonly supplied as a Sodium Salt to ensure immediate solubility.[1]

| Property | Specification | Notes |

| Chemical Name | N-Methyl-N-(3-sulfobenzyl)aniline | Often abbreviated or sold as a sodium salt monohydrate.[1][2] |

| Molecular Weight | ~299.32 g/mol (Na salt) | Verify exact MW on your specific lot's CoA.[1] |

| Solubility | > 50 mg/mL in Water | Highly soluble due to sulfonate group.[2] |

| Appearance | White to off-white crystalline powder | Pinkish tint indicates oxidation (Do not use).[1][2] |

| Storage (Solid) | -20°C or 4°C, Desiccated, Dark | Hygroscopic and light-sensitive.[1][2] |

Protocol: Preparation of 50 mM Stock Solution

This protocol prepares 10 mL of a 50 mM stock solution.[1][2] This concentration is ideal for dilution to a final assay concentration of 0.5–2.0 mM.[1]

Reagents & Equipment

-

MSBA Sodium Salt (Check MW; calculation below assumes MW = 299.32).[1]

-

Solvent: Ultrapure Deionized Water (Type I) or 10 mM Phosphate Buffer (pH 7.0).[2]

Calculation

Step-by-Step Workflow

Figure 2: Preparation workflow for MSBA stock solution.

Critical Considerations (Expertise & Experience)

-

The pH Factor: If you possess the acid form (not sodium salt), it will be difficult to dissolve in water alone.[1] You must use a buffer or add stoichiometric NaOH.[1] The sulfonate group is acidic; the aniline nitrogen is weakly basic. Neutral pH (7.0–7.[1]4) prevents auto-oxidation.[1][2]

-

Light Sensitivity: Trinder reagents are photo-labile.[1][2] Always work in low light or use amber glassware.[1] Exposure to UV/blue light generates free radicals that turn the solution pink/brown (high background).

-

Filtration: Always filter-sterilize.[1][2] Bacterial peroxidases or oxidases can degrade the reagent or generate false positives.[1][2]

Quality Control (QC) & Validation[2]

Before using a new batch of stock solution in critical assays, validate its functional integrity.[1][2]

Spectral Blank Test

-

Dilute stock to 1 mM in Phosphate Buffer (pH 7.4).

-

Criteria: Absorbance should be < 0.05 OD. If > 0.1, the reagent has auto-oxidized and will limit the assay's dynamic range.[1]

Functional Peroxidase Test

To determine the exact Molar Extinction Coefficient (

-

Prepare a standard curve of

(0 to 50 µM).[1][2] -

Mix:

-

Add

and incubate for 10 mins at 37°C. -

Plot Absorbance vs. Concentration.[1][2] The slope represents the sensitivity.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Stock solution is pink/purple | Auto-oxidation due to light or high pH.[1][2] | Discard. Prepare fresh in amber tubes. Store at lower pH (6.0-7.0) if storing long term.[1][2][4][5] |

| Precipitation upon cooling | Concentration too high or pH too low (acid form).[1] | Warm to 37°C. If persistent, add dilute NaOH to convert to salt form. |

| High Background in Assay | Contaminated HRP or spontaneous coupling.[1][2] | Add a chelator (1 mM EDTA) to the buffer to sequester trace metals (Fe³⁺, Cu²⁺) that catalyze oxidation.[1][2] |

| Low Sensitivity | Reagent degradation or insufficient 4-AAP.[1][2] | Ensure 4-AAP is in excess.[1][2] MSBA should be ~2x the highest expected H₂O₂ concentration.[1] |

References

-

Trinder, P. (1969).[1][2][6] Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor.[1][2] Annals of Clinical Biochemistry, 6(1), 24–27.[1][2] Link

-

Fossati, P., Prencipe, L., & Berti, G. (1980).[1][2] Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymatic assay of uric acid in serum and urine.[1][2] Clinical Chemistry, 26(2), 227–231.[1][2] Link

-

Aoyama, N. (1995).[1][2] Reagent for measuring components in body fluid.[1][2] U.S. Patent 5,453,360.[1] (Describes the stability and synthesis of sulfopropyl/sulfobenzyl aniline derivatives). Link

-

Thermo Fisher Scientific. (n.d.).[1][2] Peroxidase (HRP) Assay Protocols and Trinder Reagents. Retrieved October 26, 2023.[1] Link

Sources

- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 2. PubChemLite - N-methyl-3-(methylsulfanyl)aniline hydrochloride (C8H11NS) [pubchemlite.lcsb.uni.lu]

- 3. Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nyc.gov [nyc.gov]

- 5. support.medicacorp.com [support.medicacorp.com]

- 6. EP0415471B1 - Stabilized Trinder reagent - Google Patents [patents.google.com]

n-Methyl-n-3-sulfobenzylaniline application in cholesterol diagnostic reagents

Application Note: High-Sensitivity Cholesterol Quantification Using N-Methyl-N-(3-sulfobenzyl)aniline

Executive Summary

Precise quantification of total cholesterol (TC) is a cornerstone of cardiovascular risk assessment and lipid metabolism research. While traditional enzymatic methods utilize phenol as a coupling agent, modern high-throughput assays demand greater sensitivity and solubility.

This guide details the application of N-Methyl-N-(3-sulfobenzyl)aniline (hereafter referred to as M-SBA ), a highly water-soluble Trinder’s reagent derivative. Unlike simple phenols, M-SBA facilitates the formation of a stable, high-molar-absorptivity quinoneimine dye in the presence of 4-Aminoantipyrine (4-AAP) and Peroxidase (POD). This protocol provides a validated framework for formulating M-SBA-based cholesterol diagnostic reagents, emphasizing enhanced solubility and signal stability.

Scientific Principles & Mechanism

The determination of cholesterol relies on a coupled enzymatic cascade.[1][2][3] M-SBA functions as the hydrogen donor in the final oxidative step. The sulfobenzyl group confers superior aqueous solubility compared to traditional aniline derivatives, preventing precipitation in serum-heavy samples.

The Reaction Cascade

-

Hydrolysis: Cholesterol Esters are hydrolyzed by Cholesterol Esterase (CHE) to release free cholesterol.[2][3]

-

Oxidation: Free cholesterol is oxidized by Cholesterol Oxidase (CO) to produce Cholest-4-en-3-one and Hydrogen Peroxide (

).[1][3][4] -

Chromogenesis (The Trinder Reaction): In the presence of Peroxidase (POD),

oxidizes the coupling of M-SBA and 4-AAP. -

Signal Generation: This reaction yields a quinoneimine dye with a characteristic absorbance maximum (

) typically between 550–600 nm , distinct from the bilirubin interference zone (<500 nm).

Pathway Visualization

Figure 1: Enzymatic cascade for cholesterol detection utilizing M-SBA as the chromogenic substrate.

Experimental Protocol

Safety Note: M-SBA is an aniline derivative. Handle with PPE (gloves, goggles) and avoid inhalation. Biological samples (serum) should be treated as potentially biohazardous.

Reagent Preparation

To ensure stability, reagents are prepared as a two-part system (R1 and R2) or a concentrated single reagent if used immediately.

Buffer Base (pH 6.8 - 7.0):

-

Good’s Buffer (PIPES or MOPS), 50 mM.

-

Triton X-100 (0.1% w/v) to solubilize lipid components.

-

Magnesium Chloride (

), 2 mM (activator for CHE).

Reagent 1 (Enzyme/Substrate Mix):

| Component | Concentration (Final) | Function |

|---|---|---|

| Good's Buffer (pH 6.8) | 50 mM | pH Stabilization |

| Cholesterol Esterase (CHE) |

Reagent 2 (Chromogen Initiator):

| Component | Concentration (Final) | Function |

|---|---|---|

| Good's Buffer (pH 6.8) | 50 mM | pH Stabilization |

| M-SBA | 1.0 mM | Hydrogen Donor (Chromogen) |

Note: M-SBA is separated from the enzymes in long-term storage kits to prevent auto-oxidation, though stable single-liquid formulations are possible with specific stabilizers.

Assay Workflow

-

Blanking: Pipette 10

L of Distilled Water (Blank) into a cuvette. -

Calibration: Pipette 10

L of Cholesterol Standard (e.g., 200 mg/dL) into a second cuvette. -

Sample: Pipette 10

L of Serum Sample into a third cuvette. -

Reaction: Add 1000

L of Working Reagent (Mix of R1 + R2) to all cuvettes. -

Incubation: Incubate at 37°C for 10 minutes (or 20 mins at Room Temp).

-

Measurement: Read Absorbance (A) at 550 nm (primary) and 700 nm (secondary correction) against the reagent blank.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for cholesterol quantification.

Validation & Performance Characteristics

To validate the M-SBA reagent system, the following parameters must be established [1, 3]:

Linearity

The assay should demonstrate linearity from 0 to 600 mg/dL (0 to 15.5 mmol/L).

-

Protocol: Prepare serial dilutions of a high-concentration standard. Plot Absorbance vs. Concentration.

should be

Interference Management

Common serum interferences include Bilirubin and Ascorbic Acid.

-

Bilirubin: M-SBA's absorption (

550 nm) minimizes overlap with Bilirubin ( -

Ascorbic Acid: Acts as a reducing agent, preventing dye formation. Ascorbate Oxidase is mandatory in the formulation to oxidize ascorbate before the Trinder reaction occurs [4].

Sensitivity (Molar Absorptivity)

M-SBA typically yields a molar absorptivity (

-

Calculation:

-

Where

is absorbance, -

Target:

ensures high sensitivity for detecting low-cholesterol fractions (e.g., in lipoprotein sub-fractionation studies).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background Absorbance | Auto-oxidation of M-SBA | Store M-SBA protected from light; add EDTA to buffer. |

| Non-Linear Response | Enzyme saturation or | Increase CO/POD concentration; ensure adequate mixing. |

| Low Signal | pH drift or Ascorbic Acid presence | Check buffer pH (6.8); verify Ascorbate Oxidase activity. |

| Precipitation | Lipemic sample | Increase Triton X-100 to 0.2%; use serum blank. |

References

-

Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Total Cholesterol in Serum.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Analytical methods for cholesterol quantification.[1][2][3][4][6] Retrieved from [Link]

-

Vitro Scient. Cholesterol Reagent Application Note. Retrieved from [Link]

-

Robinet, P., et al. (2010). A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vitroscient.com [vitroscient.com]

- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. scielo.br [scielo.br]

- 6. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis and Application of n-Methyl-n-3-sulfobenzylaniline for Colorimetric Analysis

Abstract

This document provides a comprehensive guide for the synthesis, purification, and application of n-Methyl-n-3-sulfobenzylaniline, a sulfonated aromatic amine. Due to the presence of a sulfonic acid group, this compound exhibits enhanced aqueous solubility, making it a valuable chromogenic reagent for colorimetric analyses in aqueous media. We present a detailed, two-step synthesis protocol beginning with the N-alkylation of aniline, followed by a robust sulfonation procedure. Furthermore, we outline a representative application protocol for its use in the colorimetric quantification of nitrite via a diazotization-coupling reaction. This guide is intended for researchers in analytical chemistry, environmental science, and drug development, offering field-proven insights into the causality behind experimental choices and a self-validating framework for protocol implementation.

Part 1: Synthesis of n-Methyl-n-3-sulfobenzylaniline

Scientific Principle

The synthesis of n-Methyl-n-3-sulfobenzylaniline is achieved through a multi-step process. The initial phase involves the synthesis of the precursor, N-methylaniline, typically through the reaction of aniline with a methylating agent such as methanol or dimethyl sulfate[1][2][3]. The subsequent and critical step is the sulfonation of the N-methyl-N-benzylaniline intermediate. This is an electrophilic aromatic substitution reaction where fuming sulfuric acid (oleum) serves as the source of the electrophile, sulfur trioxide (SO₃).

The choice of reaction conditions, particularly temperature, is critical. The sulfonation must be carefully controlled to favor the formation of the mono-sulfonated product at the meta-position of the benzyl group and to prevent unwanted side reactions or di-sulfonation[4]. The sulfonic acid group is directed to the meta position due to the deactivating, meta-directing nature of the positively charged anilinium ion under the strongly acidic conditions. The final product is isolated by carefully diluting the reaction mixture in water, which causes the sulfonated product to precipitate due to its reduced solubility in the acidic aqueous medium[4].

Experimental Workflow: Synthesis

Caption: Workflow for the sulfonation of N-Methyl-N-benzylaniline.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Methyl-N-benzylaniline | ≥98% | Standard Supplier | Precursor. Can be synthesized from N-methylaniline and benzyl chloride. |

| Fuming Sulfuric Acid | 20-30% SO₃ | Standard Supplier | Sulfonating agent. Extremely corrosive. Handle with extreme care. |

| Deionized Water | Type II or better | - | Used for dilution and washing. |

| Reaction Vessel | Glass, 500 mL | - | Equipped with mechanical stirrer, dropping funnel, and thermometer. |

| Ice Bath | - | - | For temperature control. |

| Centrifuge | - | - | For isolating the product. |

| Drying Oven | - | - | For drying the final product. |

Detailed Synthesis Protocol

Warning: This procedure involves highly corrosive and reactive chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reactor Setup: Charge the 500 mL reaction vessel with N-Methyl-N-benzylaniline. The quantity should be determined based on the desired yield. For this protocol, we will use a reference amount of 100g.

-

Initial Heating: Begin stirring and gently heat the N-Methyl-N-benzylaniline to between 72°C and 78°C.

-

Sulfonation: Once the temperature is stable, begin the dropwise addition of 20-30% fuming sulfuric acid from the dropping funnel. The weight ratio of N-Methyl-N-benzylaniline to the free SO₃ in the oleum should be approximately 1:0.36-0.45[4].

-

Causality: A slow, controlled addition is crucial. The reaction is highly exothermic. The temperature of the reaction mixture must not exceed 95°C to prevent the formation of by-products and ensure selective mono-sulfonation[4]. The entire addition process should take between 1.5 to 2 hours.

-

-

Insulation (Reaction Completion): After the addition is complete, maintain the reaction mixture at the established temperature for an additional 0.5 to 1.0 hour to ensure the reaction goes to completion[4].

-

Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

-

Precipitation: In a separate, larger beaker, prepare a volume of deionized water. Slowly and carefully pour the cooled reaction liquid into the water with vigorous stirring. This dilution step is also exothermic and must be done cautiously. The final sulfuric acid concentration should be between 18% and 28% to facilitate product precipitation[4].

-

Isolation: Allow the diluted mixture to cool to room temperature. The n-Methyl-n-3-sulfobenzylaniline product will precipitate as a solid.

-

Purification:

-

Collect the solid product by centrifugation or vacuum filtration.

-

Wash the solid cake with cold deionized water to remove residual sulfuric acid and other water-soluble impurities.

-

Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

-

-

Characterization: The final product should be a white to off-white crystalline solid. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of >99% can be achieved with this method[4].

Part 2: Application in Colorimetric Analysis

Scientific Principle: Diazotization-Coupling Reaction

n-Methyl-n-3-sulfobenzylaniline is an excellent coupling agent for colorimetric assays based on the Griess reaction. This type of assay is widely used for the quantification of nitrite (NO₂⁻). The reaction proceeds in two steps under acidic conditions:

-

Diazotization: The analyte, nitrite, reacts with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt.

-

Coupling: This highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling agent—in this case, n-Methyl-n-3-sulfobenzylaniline. The diazonium ion attacks the electron-rich aromatic ring of the aniline derivative, forming a stable, highly colored azo dye.

The intensity of the resulting color is directly proportional to the initial nitrite concentration and can be quantified using spectrophotometry. The sulfonic acid group on the n-Methyl-n-3-sulfobenzylaniline ensures that both the reagent and the final azo dye product are water-soluble, preventing precipitation and simplifying the assay for use in aqueous samples.

Experimental Workflow: Colorimetric Analysis

Caption: Workflow for the colorimetric determination of nitrite.

Protocol: Colorimetric Determination of Nitrite

This protocol provides a framework for creating a standard curve and measuring nitrite in an unknown sample.

2.3.1. Materials & Reagents

| Reagent/Material | Concentration/Grade | Notes |

| n-Methyl-n-3-sulfobenzylaniline (MBSA) | Analytical Grade | Synthesized as per Part 1. |

| Sulfanilamide | Analytical Grade | Diazotizing agent. |

| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | To create acidic conditions. |

| Sodium Nitrite (NaNO₂) | ≥99%, ACS Grade | For preparing standards. |

| Deionized Water | Type I or better | For all solutions and dilutions. |

| Spectrophotometer | UV-Vis | Capable of measuring absorbance at the determined λmax. |

| Volumetric Flasks & Pipettes | Class A | For accurate preparation of solutions. |

2.3.2. Preparation of Reagents

-

Diazotizing Reagent: Prepare a 0.5% (w/v) solution of sulfanilamide in 2.5 M HCl.

-

Coupling Reagent (MBSA): Prepare a 0.1% (w/v) solution of synthesized MBSA in deionized water.

-

Nitrite Stock Solution (1000 µg/mL): Accurately weigh and dissolve 0.150 g of dried sodium nitrite in 100 mL of deionized water. This solution is stable for a month when stored at 4°C.

-

Nitrite Working Standard (10 µg/mL): Dilute 1 mL of the stock solution to 100 mL with deionized water. Prepare fresh daily.

2.3.3. Experimental Procedure

-

Establish Maximum Wavelength (λmax): Prepare a mid-range standard (e.g., 1 µg/mL). After color development (Step 4), scan the solution from 400-700 nm to determine the wavelength of maximum absorbance (λmax). This λmax should be used for all subsequent measurements.

-

Prepare Calibration Curve:

-

Pipette 0, 0.5, 1.0, 2.0, 4.0, and 6.0 mL of the 10 µg/mL working standard into a series of 10 mL volumetric flasks. This corresponds to final concentrations of 0, 0.5, 1.0, 2.0, 4.0, and 6.0 µg/mL.

-

Add deionized water to bring the volume in each flask to approximately 7 mL.

-

-

Color Development (Standards & Samples):

-

To each flask (and to flasks containing unknown samples), add 1.0 mL of the Diazotizing Reagent. Swirl to mix and let stand for 5-10 minutes.

-

Add 1.0 mL of the Coupling Reagent (MBSA).

-

Bring the total volume to 10 mL with deionized water, cap, and invert several times to mix.

-

Allow the color to develop for at least 20 minutes at room temperature.

-

-

Measurement:

-

Set the spectrophotometer to the predetermined λmax.

-

Use the "0" standard (the reagent blank) to zero the instrument.

-

Measure the absorbance of each standard and the unknown samples.

-

-

Quantification:

-

Plot a calibration curve of Absorbance vs. Nitrite Concentration (µg/mL).

-

Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the linear regression of the calibration curve.

-

Part 3: Method Validation

For use in regulated environments or for publication, the analytical method must be validated. The following protocols are based on standard International Council for Harmonisation (ICH) guidelines.

Validation Parameters & Acceptance Criteria

| Parameter | Objective | Typical Acceptance Criteria |

| Linearity | Demonstrate a proportional relationship between concentration and absorbance. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0%[5]. |

| Precision | Assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%[6]. |

| LOD | The lowest amount of analyte that can be detected. | Typically calculated as 3.3 × (σ/S). |

| LOQ | The lowest amount of analyte that can be quantitatively determined. | Typically calculated as 10 × (σ/S)[7][8]. |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from common matrix components. |

Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve.

Validation Protocols

-

Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 0.5 - 6.0 µg/mL). Perform a linear regression analysis and verify the correlation coefficient.

-

Accuracy (Recovery): Prepare samples spiked with known concentrations of nitrite at three levels (e.g., 80%, 100%, and 120% of a target concentration). Analyze in triplicate and calculate the percent recovery for each. The results should be within an acceptable range, for example, 98-102%[5].

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate samples of a single concentration on the same day. Calculate the RSD.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD for the combined data.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined from the standard deviation of the y-intercept and the slope of the calibration curve generated during the linearity study[7][8].

References

- CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.

-

Development and validation of colorimetric method for the quantitative analysis of kanamycin in bulk and pharmaceutical formulation. (2017). Journal of Applied Pharmaceutical Science. [Link]

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Catalysis Science & Technology. [Link]

- US3819709A - Synthesis of n-methylaniline.

-

Akazome, G., et al. (1970). Synthesis of n-methylaniline. SciSpace. [Link]

-

NEW COLORIMETRIC METHOD DEVELOPMENT AND VALIDATION OF SULFACETAMIDE IN BULK AND FORMULATION BY DIFFERENT ANALYTICAL REAGENTS. (2013). ResearchGate. [Link]

-

Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material. (2025). PMC. [Link]

-

New Smartphone based Colorimetric Method Development and validation for the Drugs containing Nitrogen, Sulphur and Phosphorus in Bulk and Tablet Dosage Form. (2022). Journal of Drug Delivery and Therapeutics. [Link]

-

Development Method for Spectrophotometric Analysis of Sulfamethoxazole Using Vanilline Reagent. (2020). ResearchGate. [Link]

-

Development Spectrophotometric Method for determination of Sulfamethoxazole in Pure Form and Pharmaceuticals via Diazotization and Coupling Reaction. (2024). ResearchGate. [Link]

-

SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF METRONIDAZOLE IN PHARMACEUTICAL PURE AND DOSAGE FORMS. (2010). Rasayan Journal of Chemistry. [Link]

-

MONOMETHYL ANILINE (N-METHYLANILINE). Occupational Safety and Health Administration. [Link]

-

N-(4-Methylbenzyl)-3-nitroaniline. (2012). PMC. [Link]

-

Spectroscopic method for the quantification of residue of Tetramethylthionine chloride on swab from manufacturing equipment in support of cleaning validation. (2020). Research Journal of Pharmacy and Technology. [Link]

-

N‐Methylaniline - MAK Value Documentation. (2025). Publisso. [Link]

-

Development Spectrophotometric Method for determination of Sulfamethoxazole in Pure Form and Pharmaceuticals via Diazotization and Coupling Reaction. (2024). ResearchGate. [Link]

-

Fluorescence Spectrometric Determination of Drugs Containing α-Methylene Sulfone/Sulfonamide Functional Groups Using N-Methylnicotinamide Chloride as a Fluorogenic Agent. SciSpace. [Link]

-

Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. (2024). MDPI. [Link]

Sources

- 1. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 3. Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations [scispace.com]

- 4. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

- 6. jddtonline.info [jddtonline.info]

- 7. Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Uric Acid Quantification Using an N-Methyl-N-(3-sulfobenzyl)aniline (MSBA)-Based Chromogenic Reagent

Introduction: The Clinical and Research Significance of Uric Acid